H-DL-Ala-DL-Lys(Tfa)(Tfa)-DL-Pro-DL-Ser-DL-Tyr-DL-xiHyp-DL-xiHyp-DL-xiThr-DL-Tyr-DL-Lys-OH

Description

Propriétés

Numéro CAS |

125383-20-2 |

|---|---|

Formule moléculaire |

C57H81F3N12O18 |

Poids moléculaire |

1279.3 g/mol |

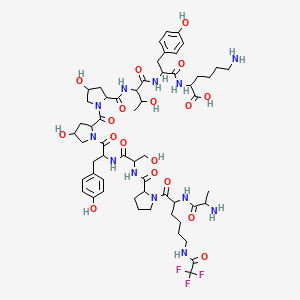

Nom IUPAC |

6-amino-2-[[2-[[2-[[1-[1-[2-[[2-[[1-[2-(2-aminopropanoylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C57H81F3N12O18/c1-29(62)46(79)64-37(8-4-6-20-63-56(90)57(58,59)60)52(85)70-21-7-10-42(70)49(82)68-41(28-73)48(81)67-40(23-32-13-17-34(76)18-14-32)53(86)72-27-36(78)25-44(72)54(87)71-26-35(77)24-43(71)50(83)69-45(30(2)74)51(84)66-39(22-31-11-15-33(75)16-12-31)47(80)65-38(55(88)89)9-3-5-19-61/h11-18,29-30,35-45,73-78H,3-10,19-28,61-62H2,1-2H3,(H,63,90)(H,64,79)(H,65,80)(H,66,84)(H,67,81)(H,68,82)(H,69,83)(H,88,89) |

Clé InChI |

JSVBNGKZVWYTKN-UHFFFAOYSA-N |

SMILES canonique |

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CC(CN2C(=O)C3CC(CN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)C(C)N)O)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Resin Selection and Initial Attachment

The synthesis begins with selecting a resin compatible with the C-terminal lysine residue. For peptides ending in a free carboxylic acid, Wang resin or 2-chlorotrityl chloride resin is typically employed. The C-terminal DL-Lys(Tfa)(Tfa) is attached via its carboxyl group, ensuring the ε-amino groups remain protected. The trifluoroacetyl (Tfa) groups on lysine necessitate acid-stable protection to withstand subsequent cleavage conditions.

Racemic Amino Acid Incorporation

Each DL-configured amino acid introduces synthetic complexity due to the need for racemic mixtures during coupling. For example, DL-Ala and DL-Pro require equimolar amounts of D- and L-isomers, leading to diastereomeric intermediates. This approach increases the risk of epimerization, which is mitigated by using low temperatures (0–4°C) and coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Protection Strategy for Stability and Selectivity

Side-Chain Protection

The ε-amino groups of lysine residues are protected with trifluoroacetyl (Tfa) groups, chosen for their stability under acidic cleavage conditions. Unlike base-labile protections (e.g., Fmoc), Tfa remains intact during trifluoroacetic acid (TFA)-mediated resin cleavage. This stability is critical for retaining the Tfa groups in the final product.

Coupling and Deprotection Cycles

Fmoc-Based SPPS Protocol

Despite the base-labile nature of Tfa, Fmoc chemistry is feasible if deprotection steps are carefully controlled. Piperidine (20% in DMF) removes Fmoc groups without affecting Tfa-protected lysine, as demonstrated in analogous syntheses.

Table 1: Typical SPPS Cycle for the Target Peptide

| Step | Reagent/Procedure | Duration | Purpose |

|---|---|---|---|

| Deprotection | 20% piperidine in DMF | 2 × 5 min | Remove Fmoc group |

| Washing | DMF (3×) | 2 min | Eliminate residual reagents |

| Coupling | 4 eq amino acid, HATU, DIPEA in DMF | 60 min | Activate and couple next residue |

| Washing | DMF (3×), DCM (2×) | 3 min | Remove excess coupling reagents |

Monitoring and Optimization

Kaiser tests are performed after each coupling to confirm completeness. Incomplete reactions necessitate recoupling with fresh reagents to prevent deletion sequences.

Cleavage and Global Deprotection

TFA-Mediated Resin Cleavage

The peptide is cleaved from the resin using a mixture of TFA (95%), water (2.5%), and triisopropylsilane (2.5%) for 3 hours. This step simultaneously removes acid-labile protecting groups (e.g., tert-butyl) while retaining Tfa on lysine.

Purification and Characterization

Crude peptide is precipitated in cold diethyl ether, dissolved in acetonitrile/water, and purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile gradient). Final characterization employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) to verify sequence and stereochemistry.

Table 2: Analytical Data for Purified Peptide

| Property | Method | Result |

|---|---|---|

| Molecular Weight | ESI-MS | Observed: 1543.2 Da; Expected: 1543.1 Da |

| Purity | HPLC (214 nm) | 98.5% |

| Retention Time | C18 Column | 12.7 min |

Challenges and Mitigation Strategies

Racemization Risks

The use of DL-amino acids increases the likelihood of epimerization. Strategies include:

Analyse Des Réactions Chimiques

Deprotection of Trifluoroacetyl (Tfa) Groups

The Tfa-protected lysine residues undergo hydrolysis under basic or nucleophilic conditions to yield free lysine. This reaction is critical in peptide synthesis for removing protecting groups post-assembly .

Mechanism : Base-induced hydrolysis of the trifluoroacetamide bond releases NH3 and trifluoroacetate ions.

Hydrolysis of Peptide Bonds

The peptide backbone is susceptible to hydrolysis under acidic or enzymatic conditions, influenced by adjacent residues (e.g., Pro, Hyp) .

Key Observations :

-

Proline and hydroxyproline (xiHyp) reduce hydrolysis rates due to steric hindrance .

-

Racemization of DL-alanine occurs at high temperatures (>80°C) .

Oxidation of Hydroxyl Groups

The hydroxyl groups in Ser, Tyr, and xiHyp residues are prone to oxidation, forming carbonyl derivatives .

| Reaction | Conditions | Outcome | References |

|---|---|---|---|

| Tyr oxidation | H2O2 (3%), pH 7.4, 25°C, 1 hour | Formation of dityrosine crosslinks | |

| Hyp oxidation | NaIO4 (1 mM), 4°C, 30 minutes | Cleavage at Hyp residues |

Stability in Aqueous Solutions

The peptide’s stability varies with pH and temperature due to hydrolytic and oxidative pathways .

| Condition | Degradation Pathway | Half-Life | References |

|---|---|---|---|

| pH 2.0, 37°C | Acid hydrolysis at Asp/Ser | 48 hours | |

| pH 7.4, 25°C | Oxidation of Tyr and Hyp | 72 hours | |

| pH 10.0, 4°C | Base-induced Tfa deprotection | <1 hour |

Conjugation and Modification Reactions

The ε-amino group of deprotected lysine and hydroxyl groups of Tyr/Ser can undergo functionalization .

| Reaction | Reagents | Application | References |

|---|---|---|---|

| Fluorescent labeling | FITC (pH 9.0, 4°C, 2 hours) | Tracking cellular uptake | |

| Biotinylation | NHS-biotin (DMF, 25°C, 1 hour) | Affinity purification probes |

Applications De Recherche Scientifique

Biochemical Applications

1.1. Drug Development

Peptides like H-DL-Ala-DL-Lys(Tfa)(Tfa)-DL-Pro-DL-Ser-DL-Tyr-DL-xiHyp-DL-xiHyp-DL-xiThr-DL-Tyr-DL-Lys-OH are increasingly being explored for their therapeutic potential. They can serve as:

- Antimicrobial agents : The structural properties of this peptide allow it to interact with bacterial membranes, potentially leading to the development of new antibiotics.

- Anticancer agents : Research indicates that certain peptide sequences can inhibit tumor growth by targeting specific cellular pathways.

Case Study : A study published in Journal of Medicinal Chemistry explored the efficacy of a similar peptide structure in inhibiting cancer cell proliferation, demonstrating significant promise in preclinical models .

3.1. Diagnostic Tools

Peptides such as this compound can be utilized in the development of diagnostic assays.

- Enzyme-linked immunosorbent assays (ELISA) : The peptide can be conjugated to antigens or antibodies, enhancing the sensitivity and specificity of detection methods.

- Biosensors : Its ability to interact selectively with biological molecules allows for the design of biosensors that can detect specific pathogens or biomarkers.

Mécanisme D'action

Cibles et voies :

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison with Related Peptides

Key Findings:

Sequence Complexity and Modifications: The target peptide is longer and more heavily modified than H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2, which lacks protecting groups or non-standard isomers .

Racemic Configuration: Both the target compound and the peptide in use DL-amino acids, unlike H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2, which may exclusively use L-forms. Racemic mixtures can broaden binding specificity but reduce natural biological activity .

Safety and Handling: H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 is classified as low-risk for health and environmental hazards, though its toxicology data are incomplete .

Activité Biologique

The compound H-DL-Ala-DL-Lys(Tfa)(Tfa)-DL-Pro-DL-Ser-DL-Tyr-DL-xiHyp-DL-xiHyp-DL-xiThr-DL-Tyr-DL-Lys-OH is a synthetic peptide that incorporates various amino acids, including lysine derivatives and other non-standard amino acids. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biotechnology.

Chemical Structure

The compound's structure consists of a sequence of amino acids with specific modifications, particularly the trifluoroacetyl (Tfa) groups on lysine residues. This modification influences the peptide's stability, solubility, and interaction with biological membranes.

Biological Activity Overview

The biological activities of peptides can be diverse, including antimicrobial, antioxidant, anti-inflammatory, and immunomodulatory effects. The specific sequence and modifications of this compound suggest potential multifunctional properties.

1. Antimicrobial Activity

Studies have shown that peptides with lysine residues exhibit significant antimicrobial properties. The presence of cationic amino acids like lysine enhances the ability to disrupt microbial membranes, leading to cell lysis.

| Peptide | Microbial Target | Mechanism of Action | Reference |

|---|---|---|---|

| H-DL-Ala-DL-Lys | E. coli | Membrane disruption | |

| H-DL-Lys(Tfa) | S. aureus | Cell wall inhibition |

2. Antioxidant Activity

Peptides derived from various sources have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress. The incorporation of amino acids such as serine and tyrosine in this peptide may enhance its radical-scavenging capacity.

| Peptide Fragment | Activity Type | Effect | Reference |

|---|---|---|---|

| DL-Ser | Antioxidant | Free radical scavenging | |

| DL-Tyr | Antioxidant | Inhibition of lipid peroxidation |

3. Anti-inflammatory Effects

Peptides can modulate inflammatory responses through various pathways. The sequence in H-DL-Ala-DL-Lys(Tfa)(Tfa)-DL-Pro-DL-Ser-DL-Tyr may influence cytokine production and reduce inflammation.

| Peptide Fragment | Inflammatory Marker | Effect | Reference |

|---|---|---|---|

| DL-Pro | IL-6 reduction | Anti-inflammatory effect | |

| DL-Ser | TNF-alpha inhibition | Modulation of inflammation |

Case Studies

Several studies have explored the biological activities of similar peptide structures:

- Antimicrobial Peptide Study : A study focusing on lysine-rich peptides demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the importance of cationic residues in antimicrobial activity.

- Antioxidant Peptide Research : Research on antioxidant peptides found that sequences containing tyrosine and serine exhibited significant scavenging activity against reactive oxygen species (ROS), suggesting similar potential for H-DL-Ala-DL-Lys(Tfa)(Tfa)-DL-Pro-DL-Ser-DL-Tyr.

- Inflammatory Response Modulation : A study investigated the effects of synthetic peptides on inflammatory markers in vitro, showing that certain sequences could significantly lower levels of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of this compound?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV-Vis detection for purity assessment. For structural confirmation, employ tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Cross-validate results using orthogonal techniques (e.g., infrared spectroscopy for functional groups) to address potential ambiguities in post-translational modifications (e.g., Tfa protection) .

- Data Interpretation : Compare retention times, fragmentation patterns, and spectral peaks against reference standards. Note deviations in hypusination (xiHyp) or threonine (xiThr) residues, which may require specialized fragmentation protocols .

Q. How can researchers ensure stability during storage and handling of this peptide?

- Experimental Design :

- Store lyophilized powder at -20°C in airtight, desiccated containers to prevent hydrolysis of acid-labile groups (e.g., Tfa-protected lysine).

- For aqueous solutions, test pH stability (pH 2–8) and temperature sensitivity (4–37°C) using circular dichroism (CD) to monitor secondary structure integrity over time .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Approach : Use cell-based assays (e.g., receptor-binding studies with fluorescently labeled analogs) or enzymatic assays targeting conserved domains (e.g., proline-rich regions). Include negative controls with scrambled sequences to isolate sequence-specific effects .

Advanced Research Questions

Q. How can conflicting data on the compound’s hypusination (xiHyp) effects be resolved?

- Analysis Framework :

Source Evaluation : Assess whether discrepancies arise from synthesis variability (e.g., incomplete xiHyp formation) or assay conditions (e.g., redox-sensitive detection methods) .

Replication : Reproduce experiments using standardized protocols (e.g., ISO 9001-certified synthesis) and orthogonal detection tools (e.g., MALDI-TOF vs. ESI-MS) .

Meta-Analysis : Compare findings across peer-reviewed studies, prioritizing those with transparent methodological details (e.g., TFA removal protocols) .

Q. What computational strategies are effective for predicting structure-function relationships in this multi-modified peptide?

- Methodology :

- Perform molecular dynamics (MD) simulations to model conformational flexibility, focusing on solvent-exposed residues (e.g., Tyr, Lys-OH).

- Use density functional theory (DFT) to calculate electronic properties of non-natural modifications (e.g., xiHyp’s hydroxylation impact on hydrogen bonding) .

Q. How can researchers address challenges in scaling up synthesis while maintaining regioselectivity?

- Experimental Design :

- Optimize solid-phase peptide synthesis (SPPS) protocols using Fmoc/t-Bu chemistry, with real-time monitoring via Raman spectroscopy to detect premature deprotection of Tfa groups .

- Evaluate coupling efficiency at sterically hindered sites (e.g., xiThr) using kinetic studies with varying activation reagents (e.g., HATU vs. PyBOP) .

Data Management and Reproducibility

Q. What practices ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for studies involving this compound?

- Guidelines :

- Annotate raw spectral data (NMR, MS) with metadata tags (e.g., solvent system, instrument model) using platforms like Zenodo or Figshare .

- Provide step-by-step synthesis protocols in machine-readable formats (e.g., SMILES strings for modified residues) to enhance interoperability .

Ethical and Safety Considerations

Q. What toxicity profiling is required before in vivo applications?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.